3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine
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Overview
Description
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine is a complex heterocyclic compound It features a unique structure combining cyclopenta[c]pyridazin, pyrazolo[3,4-d]pyrimidin, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine involves multiple steps. One common approach is the cyclocondensation reaction, which can be carried out using sodium alkoxide solutions such as sodium ethoxide or sodium methoxide as reagents and catalysts . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OTf)2 and t-BuOOH.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions using appropriate halogenating and alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like benzyl chloride.
Major Products Formed
Oxidation: Formation of cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine stands out due to its unique combination of three different heterocyclic moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N7O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19N7O/c1-2-12-6-15(22-21-14(12)3-1)25-9-11-4-5-24(8-11)17-13-7-20-23-16(13)18-10-19-17/h6-7,10-11H,1-5,8-9H2,(H,18,19,20,23) |
InChI Key |
BNZDWKOXSIQXII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC=NC5=C4C=NN5 |
Origin of Product |
United States |
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